(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone
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Overview
Description
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.
Attachment of the Bromophenyl Methanone Moiety: The final step includes the acylation of the piperidine derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity and interaction with cellular targets.
Chemical Biology: Use as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-chlorophenyl)methanone
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-fluorophenyl)methanone
- (3-((Benzyloxy)methyl)piperidin-1-yl)(4-methylphenyl)methanone
Uniqueness
(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific properties and enhanced biological activity.
Properties
IUPAC Name |
(4-bromophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-19-10-8-18(9-11-19)20(23)22-12-4-7-17(13-22)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFBOMRAICSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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